molecular formula C5H9N3O2 B3288362 3-(3-methyl-3-diazirinyl)-DL-alanine CAS No. 851960-84-4

3-(3-methyl-3-diazirinyl)-DL-alanine

Cat. No.: B3288362
CAS No.: 851960-84-4
M. Wt: 143.14 g/mol
InChI Key: MJRDGTVDJKACQZ-UHFFFAOYSA-N
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Description

3-(3-methyl-3-diazirinyl)-DL-alanine is a non-canonical amino acid (ncAA) of high value in structural biology and proteomics research. This compound belongs to a class of reagents designed for photoaffinity labeling, a technique crucial for mapping biomolecular interactions. Its core structural feature is the diazirine ring, which, upon activation with ultraviolet light, generates a highly reactive carbene intermediate. This carbene can form covalent bonds with nearby molecules, effectively "capturing" transient protein-protein or protein-ligand interactions that are difficult to study with other methods . The primary application of this diazirine-containing alanine analog is in photo-cross-linking experiments. When incorporated into proteins, often through genetic code expansion (GCE) techniques or peptide synthesis, it allows researchers to "freeze" and identify interaction partners within complex cellular environments . This makes it an indispensable tool for investigating signal transduction pathways, characterizing enzyme active sites, and elucidating the structure and function of challenging targets like integral membrane proteins . Furthermore, this compound is used in activity-based protein profiling (ABPP) and the development of novel protease inhibitors, leveraging the resistance to proteolytic degradation often conferred by non-canonical amino acids . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-methyldiazirin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-5(7-8-5)2-3(6)4(9)10/h3H,2,6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRDGTVDJKACQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of 3 3 Methyl 3 Diazirinyl Dl Alanine

Methodologies for the Chemical Synthesis of the Diazirine-Alanine Core Structure

The synthesis of the 3-(3-methyl-3-diazirinyl)-DL-alanine core structure is not explicitly detailed in a single published procedure. However, a plausible and commonly employed route can be constructed based on established methods for the synthesis of alkyl diazirines from ketone precursors and the synthesis of amino acids. nih.gov The synthesis would likely commence from a suitable keto-ester, which undergoes a series of reactions to introduce the diazirine and amino functionalities.

A general synthetic approach would involve the following key steps:

Formation of the Diaziridine Ring: The synthesis would likely start with a protected β-keto ester. The ketone functionality is the precursor to the diazirine ring. The initial step would be the reaction of the ketone with ammonia (B1221849) and an aminating agent, such as a chloramine (B81541) derivative, under basic conditions to form the corresponding diaziridine.

Oxidation to the Diazirine: The newly formed diaziridine ring is then oxidized to the more stable diazirine. Common oxidizing agents for this transformation include silver oxide or iodine in the presence of a base.

Introduction of the Amino Group: Following the formation of the diazirine ring, the next critical step is the introduction of the amino group at the α-position. This can be achieved through various standard methods for amino acid synthesis, such as the Strecker synthesis or by amination of an α-halo ester.

Deprotection: The final step involves the removal of any protecting groups from the carboxyl and amino functionalities to yield the final product, this compound.

A hypothetical synthetic scheme is presented below:

StepReactant(s)Reagent(s)Product
1Protected β-keto esterNH3, NH2ClProtected 3-(3-methyl-3-diaziridinyl)propanoate
2Protected 3-(3-methyl-3-diaziridinyl)propanoateI2, Et3NProtected 3-(3-methyl-3-diazirinyl)propanoate
3Protected 3-(3-methyl-3-diazirinyl)propanoateNBS, then NaN3, then H2/PdProtected this compound
4Protected this compoundAcid/Base HydrolysisThis compound

Approaches for Stereoselective Synthesis of Enantiomeric Forms for Research Applications

For many research applications, particularly in probing the stereospecificity of biological interactions, the availability of enantiomerically pure forms of 3-(3-methyl-3-diazirinyl)-alanine is crucial. Since the likely chemical synthesis yields a racemic mixture (DL-alanine derivative), methods for resolving this mixture or for direct asymmetric synthesis are necessary.

Enzymatic Resolution: A widely used and effective method for obtaining enantiomerically pure amino acids is enzymatic resolution. nih.govnih.govresearchgate.net This technique leverages the high stereoselectivity of enzymes. A common approach involves the use of an aminoacylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer of a racemic N-acetyl-amino acid mixture. researchgate.net The resulting free L-amino acid can then be separated from the unreacted N-acetyl-D-amino acid. The D-enantiomer can be obtained by subsequent chemical hydrolysis of the N-acetyl-D-amino acid.

EnzymeSubstrateProducts
AminoacylaseN-acetyl-3-(3-methyl-3-diazirinyl)-DL-alanineL-3-(3-methyl-3-diazirinyl)-alanine + N-acetyl-D-3-(3-methyl-3-diazirinyl)-alanine

Amino Acid Racemases: Another enzymatic strategy involves the use of amino acid racemases. uky.edu These enzymes can interconvert L- and D-enantiomers of amino acids. In a dynamic kinetic resolution process, a racemase can be coupled with an enzyme that selectively acts on one enantiomer, theoretically allowing for the conversion of the entire racemic mixture into a single desired enantiomer. asm.org

Incorporation Strategies into Peptides and Proteins for Site-Specific Probing

The primary application of this compound is its incorporation into peptides and proteins to serve as a photo-crosslinking probe. Solid-phase peptide synthesis (SPPS) is the standard method for incorporating both natural and unnatural amino acids into a peptide sequence. youtube.comnih.govnih.gov

To incorporate this compound into a growing peptide chain using SPPS, it must first be appropriately protected. The α-amino group is typically protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxyl group is activated for coupling.

General SPPS Cycle for Incorporation:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a base, typically piperidine (B6355638) in dimethylformamide (DMF). pacific.edu

Coupling: The Fmoc-protected this compound is then activated and coupled to the free N-terminus of the peptide. Common coupling reagents include HBTU/HOBt with a base like diisopropylethylamine (DIEA). pacific.edu

Washing: Excess reagents and byproducts are washed away. pacific.edu

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Design and Synthesis of Functionalized "this compound" Derivatives for Advanced Chemical Biology Techniques (e.g., Click Chemistry Conjugation)

To enhance the utility of this compound as a chemical biology probe, it can be further functionalized. A particularly powerful modification is the introduction of a bioorthogonal handle, such as an alkyne or an azide (B81097), to enable "click chemistry" reactions. wustl.edunih.govrsc.orgrsc.org This allows for the attachment of reporter tags (e.g., fluorophores, biotin) to the cross-linked protein after photoactivation, facilitating detection and isolation.

The synthesis of an alkyne-functionalized derivative would involve modifying the synthetic route of the parent amino acid. For instance, an alkyne group could be introduced into the starting material or at an intermediate stage. A plausible strategy would be to start with a precursor that already contains a terminal alkyne.

Hypothetical Synthesis of an Alkyne-Functionalized Diazirine-Alanine:

StepDescription
1Synthesis of a keto-ester containing a terminal alkyne.
2Conversion of the ketone to the diazirine moiety as described in section 2.1.
3Introduction of the amino group at the α-position.
4Deprotection to yield the final alkyne-functionalized amino acid.

The resulting amino acid, "3-(3-(alkynyl)-3-methyl-3-diazirinyl)-DL-alanine," could then be incorporated into peptides and, following photo-crosslinking, conjugated to an azide-containing reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net

Analytical Validation of Synthetic Products and Derivatized Forms

The identity and purity of synthesized this compound and its derivatives must be rigorously confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. rsc.orgbmrb.iochemicalbook.comresearchgate.net

¹H NMR: The proton spectrum would be expected to show characteristic signals for the alanine (B10760859) backbone protons (α-H and β-CH₂), as well as a signal for the methyl group on the diazirine ring.

¹³C NMR: The carbon spectrum would confirm the presence of the carboxyl carbon, the α-carbon, the β-carbon, the methyl carbon, and the quaternary carbon of the diazirine ring.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Chromatography: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is used to assess the purity of the final product and its intermediates. For chiral analysis, chiral HPLC columns can be employed to separate and quantify the D- and L-enantiomers. nih.gov

Below is a table of expected analytical data for this compound:

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to α-H, β-CH₂, and diazirine-CH₃ protons.
¹³C NMR Resonances for carboxyl, α-carbon, β-carbon, methyl carbon, and diazirine quaternary carbon.
HRMS Molecular ion peak corresponding to the exact mass of C₅H₉N₃O₂.
Chiral HPLC Separation of D and L enantiomers with appropriate chiral column and mobile phase.

Applications of 3 3 Methyl 3 Diazirinyl Dl Alanine in Elucidating Biological Mechanisms at the Molecular Level

Characterization of Amino Acid Transporter Substrate Binding Sites and Conformational Dynamics

Photoactivatable amino acids like 3-(3-methyl-3-diazirinyl)-DL-alanine are ideal for mapping the substrate binding pockets of amino acid transporters, such as Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5). ASCT2 is a critical transporter for glutamine in many cancer cells and its structure has been elucidated, revealing a binding pocket formed by reentrant loops and transmembrane helices nih.gov.

By using a photoactivatable analog of a natural substrate (e.g., alanine (B10760859) or glutamine), researchers can perform photoaffinity labeling experiments. The analog first binds to the transporter's active site. Upon UV irradiation, the diazirine group is activated, covalently crosslinking the probe to the amino acid residues lining the binding pocket. The transporter is then isolated, digested, and analyzed by mass spectrometry to identify the labeled residues. This approach provides direct evidence of the residues that constitute the binding site and can capture different conformational states of the transporter during its transport cycle.

Table 1: Illustrative Research Findings for ASCT2 Substrate Binding Site Characterization
Transporter Photo-Probe Target Residues (Hypothetical) Methodology Inferred Finding
Human ASCT2 (SLC1A5)This compoundResidues within HP1, HP2, TM7, TM8 nih.govPhotoaffinity Labeling followed by LC-MS/MSIdentifies direct contact points for the substrate side chain within the binding pocket, confirming structural models.
Human ASCT2 (SLC1A5)Photoactivatable Glutamine AnalogResidues in the HP2 loopConformational TrappingCaptures the transporter in its outward-facing, substrate-bound conformation, revealing dynamics of the HP2 loop upon ligand binding nih.gov.

Identification of Ligand-Protein Interaction Interfaces through Covalent Labeling

The compact and highly reactive nature of the diazirine group makes it a superior choice for photoaffinity labeling compared to bulkier photophores like benzophenones iris-biotech.de. When appended to a small molecule ligand, this compound or a similar diazirine-containing building block can identify the direct binding partners of that ligand in a complex proteome. The general workflow involves incubating the probe with cell lysates or live cells, activating the crosslinking with UV light, and then identifying the covalently tagged proteins. Subsequent analysis using mass spectrometry can pinpoint the exact peptide—and sometimes the specific amino acid residue—that was labeled, thereby mapping the ligand's interaction interface.

Probing Protein-Protein Interactions and Complex Formation

A powerful strategy for studying protein-protein interactions (PPIs) involves metabolically incorporating photoactivatable amino acids, such as the closely related analogs photo-leucine and photo-methionine, into proteins in living cells nih.govresearchgate.net. This is achieved by growing cells in a medium where the natural amino acid is replaced by its photoactivatable counterpart. The cell's own translational machinery incorporates the analog into newly synthesized proteins nih.gov. Upon UV irradiation of the intact cells, the diazirine-containing proteins will crosslink to their direct and transient binding partners. This in vivo crosslinking freezes interactions in their native cellular environment.

A key advantage of this method is its ability to capture interactions that might be lost during traditional co-immunoprecipitation experiments due to harsh lysis and washing conditions nih.govresearchgate.net. This approach has been successfully used to identify novel interactions within membrane protein complexes.

Table 2: Research Findings on PGRMC1 Interaction Partners
Bait Protein Photo-Amino Acid Used Identified Interacting Protein Cell Line Significance
PGRMC1 (Membrane Protein)Photo-leucine & Photo-methionineInsig-1Human (HeLa, COS-7)Discovered a previously unknown direct interaction between two key regulators of cholesterol homeostasis nih.govresearchgate.net.

Application in Proteomic Workflows for Global Mapping of Interacting Partners (excluding clinical proteomics)

Diazirine-based photo-crosslinking is readily integrated into quantitative proteomic workflows to map protein interactomes on a global scale. In a typical experiment, a "bait" protein is tagged with a photo-amino acid. After in vivo crosslinking, the protein complexes are isolated, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.net. By comparing the proteins identified in the crosslinked sample versus a non-irradiated control, researchers can identify specific interaction partners. This methodology has been applied to map the interaction network of protein kinase D2, preserving interactions that are typically elusive in conventional pull-down experiments researchgate.net. Such non-clinical proteomic studies are fundamental to understanding the organization of cellular processes.

Utilization in Receptor-Ligand Studies to Delineate Binding Pockets

Photoaffinity labeling is a cornerstone technique for validating and characterizing receptor-ligand interactions, particularly for challenging targets like G protein-coupled receptors (GPCRs). A diazirine-containing photoaffinity probe can be synthesized by attaching it to a known ligand of the target receptor. This ligand-directed probe retains its ability to bind specifically to the receptor's binding pocket. Following binding, UV activation creates a covalent link between the ligand and the receptor. This technique has been used to definitively identify the neurokinin 1 (NK1) receptor as the binding partner for the neuropeptide Substance P nih.gov. By designing trifunctional probes that include the ligand, the diazirine crosslinker, and a reporter tag (like biotin), the receptor-ligand complex can be easily isolated for identification by mass spectrometry nih.gov.

Table 3: Research Findings in Receptor-Ligand Identification
Ligand Photo-Probe Design Identified Receptor Methodology Outcome
Substance PLigand coupled to a trifunctional probe containing a diazirine and a biotin (B1667282) tagNeurokinin 1 (NK1) ReceptorLigand-based receptor capture, affinity purification, and LC-MS/MSSuccessfully identified the NK1 receptor as the sole binding partner from a complex mixture, validating the probe's utility nih.gov.

Studies on Enzyme-Substrate Interactions and Active Site Probing

Understanding how an enzyme recognizes its substrate is fundamental to biology and drug design. A photoactivatable analog of a substrate, incorporating a 3-(3-methyl-3-diazirinyl) group, can be used to map the enzyme's active site. The substrate analog binds to the active site in the same manner as the natural substrate. UV irradiation then triggers covalent crosslinking to the amino acid residues that form the catalytic and binding surfaces of the active site. This approach irreversibly inhibits the enzyme and allows for the precise identification of active site residues through subsequent proteolysis and mass spectrometry, providing a detailed map of the enzyme-substrate interaction interface nih.gov. This strategy is particularly valuable for enzymes whose structures are not yet known.

Analytical Methodologies for the Detection and Identification of Biomolecules Labeled with 3 3 Methyl 3 Diazirinyl Dl Alanine

Purification and Enrichment Techniques for Labeled Proteins and Peptides

Due to the often low efficiency of cross-linking reactions and the complexity of biological samples, purification and enrichment of labeled proteins and peptides are critical steps. researchgate.net Several strategies are employed to isolate the target molecules from unreacted probes and other cellular components.

One common approach involves the use of affinity tags. nih.gov Photo-affinity probes can be synthesized to include a reporter group, such as biotin (B1667282), which allows for highly specific enrichment through biotin-streptavidin affinity purification. nih.gov This method enables the selective capture of cross-linked complexes, which can then be eluted for further analysis. nih.gov Immunoprecipitation is another powerful technique where an antibody specific to the protein of interest is used to pull down the cross-linked complex from a heterogeneous mixture. nih.govresearchgate.net

To enhance the specificity of enrichment, some cross-linkers are designed with cleavable sites. nih.gov This allows for the release of the captured proteins after purification, facilitating their identification. Furthermore, strategies have been developed to minimize contamination from protein-based retrieval systems, thereby improving the signal-to-noise ratio of the identified cross-linked peptides. researchgate.net

Mass Spectrometry-Based Approaches for Identifying Labeling Sites and Quantifying Labeling Events

Mass spectrometry (MS) is a cornerstone technique for the analysis of proteins labeled with 3-(3-methyl-3-diazirinyl)-DL-alanine. creative-proteomics.com It allows for the precise identification of the cross-linked peptides and the specific amino acid residues involved in the interaction. semanticscholar.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful tool for analyzing cross-linked products. creative-proteomics.com In a typical workflow, the enriched protein complexes are enzymatically digested into smaller peptides, which are then separated by liquid chromatography before being introduced into the mass spectrometer. creative-proteomics.com

The identification of cross-linked peptides from the complex mixture of digested proteins is a significant challenge. Various fragmentation methods are employed in tandem mass spectrometry to sequence the cross-linked peptides. A systematic comparison of different fragmentation techniques for analyzing peptides cross-linked with a diazirine-based reagent (SDA) revealed the strengths and weaknesses of each method.

Fragmentation MethodNumber of Matched Peptide-Spectrum-Matches (PSMs)Number of Identified LinksKey Characteristics
HCD (Higher-Energy Collisional Dissociation) 958446Yields the highest number of identified links. acs.orgnih.gov
CID (Collision-Induced Dissociation) -58 (additional unique links)Most complementary to HCD, increasing the total number of identified links. acs.orgnih.gov
ETD (Electron-Transfer Dissociation) --Provides good sequence coverage, especially for the β-peptide in a cross-link. acs.org
EThcD --Offers the best overall sequence coverage for the majority of peptides and high precision in link site calling. nih.govrappsilberlab.org

This table presents a summary of findings from a study comparing fragmentation methods for diazirine photo-cross-linked peptides. The data highlights the superior performance of HCD in terms of the number of identified links, while also showing the value of using complementary methods like CID.

Quantitative proteomic approaches can also be integrated with cross-linking studies to quantify the extent of labeling. Stable isotope labeling techniques can be used to compare the abundance of cross-linked peptides between different experimental conditions. nih.gov

Chromatographic and Electrophoretic Techniques for Separation and Characterization of Labeled Species

Prior to mass spectrometry analysis, chromatographic and electrophoretic techniques are essential for separating the complex mixtures of proteins and peptides generated in a cross-linking experiment.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used method to separate proteins based on their molecular weight. wikipedia.org The formation of a cross-linked protein complex can be detected as a band shift to a higher molecular weight on an SDS-PAGE gel. wikipedia.org This allows for a preliminary assessment of the cross-linking efficiency.

For more complex mixtures, multi-dimensional separation techniques are often employed. Size exclusion chromatography can be used to separate proteins and protein complexes based on their size. wikipedia.org Liquid chromatography (LC), particularly reversed-phase chromatography, is a powerful tool for separating peptides before they are introduced into the mass spectrometer. researchgate.net The choice of chromatographic method depends on the properties of the labeled species and the subsequent analytical steps. pressbooks.pub

Spectroscopic Methods for Monitoring Labeling Efficiency and Product Formation

Spectroscopic methods are primarily used to initiate the cross-linking reaction and can also provide insights into the labeling process. The diazirine group is photo-activated by UV light, typically in the range of 350-365 nm. biorxiv.orgthermofisher.com The optimal wavelength for diazirine photoactivation is around 345 nm. thermofisher.com

While not a primary method for quantification, changes in the UV-Vis spectrum upon irradiation can indicate the consumption of the diazirine chromophore. More sophisticated spectroscopic techniques, such as NMR spectroscopy, can be employed to characterize the structure of the cross-linked products, particularly in studies involving purified proteins. researchgate.netnih.govresearchgate.net For instance, 13C-labeled methyl groups can be incorporated into amino acids to probe the structural changes upon ligand binding or protein-protein interaction. nih.gov

Fluorescence spectroscopy can also be utilized if the photo-affinity probe is designed to include a fluorescent reporter group. nih.gov This allows for the detection and quantification of labeled proteins in various assays.

Bioinformatic Tools for Data Analysis of Labeling Experiments

The analysis of the large and complex datasets generated by mass spectrometry-based cross-linking experiments necessitates the use of specialized bioinformatic tools. nih.gov These software suites are designed to identify cross-linked peptides from MS/MS spectra, determine the cross-linked sites, and visualize the interaction networks. nih.gov

Several software packages are available, each with its own algorithms and features for analyzing cross-linking data.

Bioinformatic ToolKey FeaturesPrimary Application
CLMSVault Stores and combines data from different cross-linkers and search algorithms; provides filtering, comparison, and visualization tools, including a 3D viewer. nih.govFacilitates cross-platform data interpretation and visualization of cross-linking mass spectrometry data. nih.gov
Protein Prospector Allows for the analysis of all MS/MS spectra in a dataset in a single analysis, identifying unmodified and cross-linked peptides simultaneously. nih.govComprehensive and unbiased analysis of cross-linked protein complexes. nih.gov
xiSEARCH A mass spectrometry search engine specialized for the identification of cross-linked peptides, compatible with various cross-linkers. rappsilberlab.orgIdentification of cross-linked peptides from MS2 data. rappsilberlab.org
xiFDR Filters search results to a given level of confidence by calculating the false discovery rate (FDR) for residue-pairs and protein-pairs. rappsilberlab.orgStatistical validation of cross-linking search results. rappsilberlab.org
xiVIEW A web-based tool for visualizing cross-linking results as 2D networks and mapping them onto 3D structures. rappsilberlab.orgInteractive visualization and analysis of cross-linking data. rappsilberlab.org
pLink2 A software for analyzing cross-linking data with specific parameters for different cross-linkers. ebi.ac.ukAnalysis of cross-linking data with defined search parameters. ebi.ac.uk
MetaMorpheus An integrated proteomics software with capabilities for cross-linking mass spectrometry (XL-MS) search. wikipedia.orgComprehensive proteomics data analysis including XL-MS. wikipedia.org

This table provides an overview of some of the bioinformatic tools used for the analysis of cross-linking mass spectrometry data. These tools are essential for processing the complex data generated in these experiments and for identifying and visualizing protein interactions.

These tools often include features for database searching, scoring of peptide-spectrum matches (PSMs), and calculating false discovery rates (FDR) to ensure the confidence of the identifications. nih.govrappsilberlab.org The integration of these bioinformatic pipelines is crucial for extracting meaningful biological insights from experiments utilizing this compound.

Comparative Analyses and Future Directions in 3 3 Methyl 3 Diazirinyl Dl Alanine Research

Comparative Efficacy and Specificity with Other Photoaffinity Probes (e.g., Benzophenones, Aryl Azides)

The utility of a photoaffinity probe is largely determined by its photochemical properties, including its activation wavelength, the reactivity of the generated species, and its cross-linking efficiency. 3-(3-methyl-3-diazirinyl)-DL-alanine, as a representative of alkyl diazirines, offers distinct advantages over other commonly used photoaffinity probes like benzophenones and aryl azides.

Diazirines are lauded for their small size, which minimizes steric hindrance and perturbation of the native interactions of the biomolecule into which they are incorporated. wikipedia.orgsemanticscholar.orgnih.gov Upon photoactivation, typically with less biologically damaging long-wavelength UV light (350-380 nm), they form highly reactive and short-lived carbenes. rsc.orgbldpharm.comresearchgate.net This short lifetime is advantageous as it promotes cross-linking to immediate binding partners, thereby increasing labeling specificity. mdpi.com In contrast, benzophenones require longer irradiation times, which can increase the risk of non-specific labeling and cellular damage. nih.gov Aryl azides are activated at even shorter, more damaging wavelengths (<300 nm) and their reactive nitrene intermediates can have longer half-lives, potentially leading to a larger labeling radius and less precise identification of direct interactors. semanticscholar.orgnih.gov

Table 1: Comparative Properties of Common Photoaffinity Probes

Feature This compound (Alkyl Diazirine) Benzophenones Aryl Azides
Activation Wavelength ~350-380 nm rsc.orgresearchgate.net ~350-365 nm nih.govnih.gov < 300 nm semanticscholar.orgnih.gov
Reactive Intermediate Carbene bldpharm.comresearchgate.net Triplet Diradical nih.gov Nitrene nih.gov
Size Small wikipedia.orgsemanticscholar.org Bulky nih.gov Small nih.gov
Reactivity of Intermediate High, short-lived rsc.orgmdpi.com Moderate, longer-lived High, can be long-lived nih.gov
Key Advantages Minimal perturbation, high specificity wikipedia.orgmdpi.com Higher labeling yields in some cases, less water quenching scholaris.ca Simple synthesis acs.org
Key Limitations Isomerization to diazo, water quenching semanticscholar.orgnih.govscholaris.ca Longer irradiation time, potential for non-specific labeling nih.gov Damaging UV wavelength, potential for rearrangements semanticscholar.orgnih.gov

Advantages and Limitations of "this compound" in Specific Research Contexts

The unique characteristics of this compound make it particularly well-suited for certain research applications, while also presenting limitations in others.

Advantages: Its small size is a significant asset when studying sterically constrained binding pockets or for incorporation into proteins without disrupting their native structure and function. wikipedia.orgiris-biotech.de This makes it an excellent tool for mapping protein-protein interactions, protein-nucleic acid interactions, and identifying the binding sites of small molecules. creative-proteomics.comnih.gov The ability to be incorporated into proteins using the cell's own translational machinery allows for in vivo studies of protein interactions in their native context. wikipedia.orgnih.gov The rapid photolysis with less harmful UV light is also a major benefit for live-cell imaging and in vivo cross-linking experiments. bldpharm.comnih.gov

Limitations: The primary limitation is the potential for lower cross-linking yields compared to benzophenones, due to the aforementioned quenching by water and isomerization to the less reactive diazo intermediate. semanticscholar.orgnih.govscholaris.ca This can be particularly problematic when trying to identify low-abundance interacting partners. The synthesis of diazirine-containing amino acids can also be more complex compared to that of aryl azide (B81097) probes. rsc.orgresearchgate.net Furthermore, while the carbene is highly reactive, it can exhibit some insertion preferences, which could potentially bias the identification of interaction sites. nih.gov

Methodological Advancements for Enhanced Labeling Efficiency and Versatility

To overcome the limitations of diazirine-based probes and expand their utility, several methodological advancements have been developed.

One significant advancement is the development of bifunctional probes . These probes incorporate not only the diazirine photoreactive group but also a second functional handle, such as an alkyne or azide, for "click chemistry". bldpharm.comnih.gov This allows for a two-step labeling approach. First, the diazirine is used to covalently capture the interacting partner. Then, the click handle is used to attach a reporter tag, such as a fluorophore or biotin (B1667282), for visualization or enrichment. This strategy enhances the versatility of the probe and can improve the signal-to-noise ratio in detection. nih.gov

The development of fully-functionalized photoaffinity tags represents another key innovation. These tags contain the photoreactive group, a reporter group, and a synthetically accessible handle, allowing for the late-stage modification of small molecules in a single step. nih.gov

Furthermore, techniques for the site-specific incorporation of photoreactive amino acids like this compound into proteins have become more sophisticated. The use of amber codon suppression allows for the precise placement of the probe at a desired location within a protein sequence, providing a high degree of control over the cross-linking experiment. creative-proteomics.com

Integration with Advanced Imaging and Sensing Technologies

The unique properties of diazirine-based probes, including this compound, are being leveraged in conjunction with advanced imaging and sensing technologies to gain deeper insights into biological processes.

While direct applications in super-resolution microscopy are still emerging, the ability to covalently tag proteins with high specificity makes these probes promising candidates for techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) . By attaching a suitable fluorophore via a click handle after cross-linking, it may be possible to achieve high-resolution localization of protein-protein interactions.

In the realm of sensing, diazirine-containing amino acids have been integrated with Nuclear Magnetic Resonance (NMR) spectroscopy . For instance, 15N-labeled diazirines can be hyperpolarized to dramatically increase their NMR signal, opening up possibilities for in vivo metabolic imaging and tracking of the labeled biomolecules. nih.gov

The combination of photoaffinity labeling with mass spectrometry (MS) remains a cornerstone for identifying interacting proteins. Advances in MS-based proteomics, coupled with the development of cleavable linkers incorporated into diazirine probes, are facilitating more efficient and accurate identification of cross-linked peptides and their interaction sites. nih.gov

Potential for Developing Next-Generation Diazirine-Based Probes

Research into improving the properties of diazirine photoprobes is an active area, leading to the development of next-generation designs.

A key focus has been to minimize the unwanted isomerization to the diazo intermediate. The introduction of a trifluoromethyl group on the diazirine ring, creating trifluoromethyl-phenyl diazirines (TPDs), has been shown to suppress this isomerization and enhance the photolabeling efficiency. bldpharm.comenamine.net

Another promising development is the creation of spirocyclic diazirines . These constrained ring systems are designed to favor the generation of the reactive carbene intermediate directly, potentially leading to more efficient and cleaner cross-linking compared to linear alkyl diazirines. nih.govrsc.org Studies have shown that spirocyclic diazirines can produce intermolecular products consistent with a carbene-mediated mechanism in high yields. nih.govresearchgate.net

Future efforts will likely focus on fine-tuning the electronic and steric properties of the diazirine ring to further optimize quantum yields, shift activation wavelengths to even more benign regions of the spectrum, and control the reactivity of the resulting carbene for more specific applications.

Table 2: Next-Generation Diazirine Probes

Probe Type Key Feature Potential Advantage
Trifluoromethyl-phenyl diazirines (TPDs) Electron-withdrawing trifluoromethyl group bldpharm.comenamine.net Suppresses diazo isomerization, improves photolabeling efficiency. bldpharm.comenamine.net
Spirocyclic Diazirines Constrained ring structure nih.govrsc.org Favors direct carbene generation, potentially higher cross-linking efficiency. nih.govresearchgate.net

Emerging Research Frontiers and Unexplored Applications in Chemical Biology

The versatility of this compound and other diazirine-based probes continues to open up new avenues of research in chemical biology, beyond their established use in identifying protein-protein interactions.

An emerging frontier is the study of protein-nucleic acid interactions . Diazirine-containing probes are being developed to map the binding sites of proteins on DNA and RNA with high resolution, providing critical insights into gene regulation and other fundamental processes. nih.gov

The investigation of membrane proteins represents another significant area of application. The hydrophobic nature of the diazirine moiety makes it well-suited for partitioning into lipid bilayers, enabling the study of protein-lipid interactions and the structure of transmembrane protein complexes. creative-proteomics.comnih.gov

Beyond the confines of the cell, diazirine chemistry is finding applications in materials science . The ability to form covalent bonds upon photoactivation is being explored for the surface modification of materials and the creation of novel biocompatible hydrogels for tissue engineering. nih.gov

Unexplored applications could include the use of diazirine probes to map the "interactomes" of other classes of biomolecules, such as carbohydrates and lipids, in a more comprehensive and systematic manner. The development of "caged" diazirine probes, which are activated by specific cellular events or enzymes before photo-crosslinking, could provide an even higher level of spatial and temporal control over labeling experiments.

Q & A

Q. What synthetic strategies are recommended for producing 3-(3-methyl-3-diazirinyl)-DL-alanine with high enantiomeric purity?

Methodological Answer:

  • Unnatural amino acids like this compound are typically synthesized via multi-step organic reactions, including diazirine ring formation and stereochemical control. Key steps involve protecting the amino group during diazirine synthesis to prevent side reactions.
  • Purification via reverse-phase HPLC (≥98% purity, as in DL-m-Tyrosine protocols ) and structural validation using ¹H/¹³C NMR (e.g., 300 MHz in D₂O for analogous compounds ) are critical. Elemental analysis ensures stoichiometric consistency .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for the diazirinyl group (distinct δ ~2.5–3.0 ppm for methyl-diazirinyl protons) and confirm stereochemistry via coupling constants .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 215.25 g/mol for similar compounds ).
  • HPLC : Retention time comparison with standards ensures purity (>98% as in DL-m-Tyrosine workflows ).

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent diazirine ring degradation .
  • Handling : Use gloves (nitrile or neoprene) and avoid inhalation; while no acute toxicity is reported for similar compounds, diazirines are light-sensitive and potentially reactive .

Advanced Research Questions

Q. How can site-specific incorporation of this amino acid into proteins be optimized using engineered tRNA synthetases?

Methodological Answer:

  • Orthogonal tRNA Systems : Evolve a dedicated aminoacyl-tRNA synthetase (e.g., Methanocaldococcus jannaschii tyrosyl-tRNA synthetase) to recognize the diazirinyl group. Validate via fluorescence-based suppression assays .
  • Codon Assignment : Use amber (TAG) or quadruplet codons in E. coli or mammalian systems. Monitor incorporation efficiency via Western blot or mass spectrometry .

Q. What experimental designs mitigate contradictions in photolabeling efficiency observed with diazirine-containing amino acids?

Methodological Answer:

  • UV Activation : Optimize irradiation wavelength (e.g., 350–365 nm) and duration to balance crosslinking efficiency and protein damage. Control experiments with non-UV-exposed samples are mandatory .
  • Quantitative MS Analysis : Compare crosslinked vs. non-crosslinked samples to distinguish specific binding from artifacts .

Q. How can researchers resolve discrepancies in solubility data for diazirine-modified amino acids in aqueous buffers?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins.
  • Dynamic Light Scattering (DLS) : Monitor aggregation at varying pH (e.g., pI ~5.8 for DL-m-Tyrosine ). Adjust ionic strength to stabilize the compound .

Q. What strategies validate the functional impact of incorporating this amino acid into enzyme active sites?

Methodological Answer:

  • Kinetic Assays : Compare catalytic rates (kcat/KM) of wild-type vs. modified enzymes.
  • X-ray Crystallography : Resolve structures to confirm diazirine positioning and steric effects. Use synchrotron radiation for high-resolution data .

Safety and Compliance

Q. What safety protocols are critical when working with diazirine-containing compounds?

Methodological Answer:

  • PPE : Wear N95 masks, gloves, and safety goggles. Diazirines may release nitrogen gas under UV light, requiring fume hood use .
  • Waste Disposal : Neutralize reactive intermediates (e.g., with aqueous NaHCO₃) before disposal. Follow institutional guidelines for heavy metal chelation (if applicable) .

Data Validation

Q. How can researchers address inconsistencies in photolabeling data caused by non-specific crosslinking?

Methodological Answer:

  • Competitive Inhibition : Pre-incubate with unmodified ligands to block specific binding sites.
  • Negative Controls : Use cells lacking the orthogonal tRNA system to identify background signals .

Q. What statistical frameworks are recommended for analyzing dose-response curves in diazirine-based protein interaction studies?

Methodological Answer:

  • Non-linear Regression : Fit data to a Hill equation to quantify binding affinity (Kd).
  • Error Analysis : Use bootstrapping or Monte Carlo simulations to account for UV-induced variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.